molecular formula C19H22FNO4 B6501812 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 1396884-25-5

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No. B6501812
CAS RN: 1396884-25-5
M. Wt: 347.4 g/mol
InChI Key: UOWQIRFEZGXCSI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (2-FPN-HMPMA) is a drug that has been studied for its potential therapeutic applications. It is a synthetic compound with a structure consisting of a fluorophenoxy group, a hydroxy group, a methoxyphenyl group, and a methylpropyl group, linked together by an acetamide moiety. This compound has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been studied for its potential therapeutic applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammation. In animal models, 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been shown to induce apoptosis in cancer cells, and to reduce the expression of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is not yet fully understood. However, it is believed that the compound acts through multiple pathways, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory cytokines, and its inhibition has been shown to reduce inflammation. Additionally, 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activity of the enzymes COX-2 and PI3K, which are involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

The use of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide in laboratory experiments has several advantages. First, it is a synthetic compound, which means that it is easy to obtain and is not subject to the same restrictions as natural compounds. Second, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various diseases. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound works, and the effects of long-term exposure to it are not yet known.

Future Directions

The potential therapeutic applications of 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide are still being explored. Future research should focus on further elucidating the mechanisms of action of this compound, as well as its long-term effects. Additionally, further studies should be conducted to investigate the potential use of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation. Finally, further research should also focus on optimizing the synthesis of this compound to reduce costs and improve its efficiency.

Synthesis Methods

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-fluorophenoxyacetic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl amine. This reaction produces 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide as the main product, along with other minor byproducts. The reaction can be carried out in a variety of solvents, including water, ethanol, and acetonitrile.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-19(23,11-14-7-9-15(24-2)10-8-14)13-21-18(22)12-25-17-6-4-3-5-16(17)20/h3-10,23H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQIRFEZGXCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

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